![molecular formula C26H23NOSn B14379868 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine CAS No. 90235-49-7](/img/structure/B14379868.png)
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is a chemical compound that features a morpholine ring attached to a butadiyne chain, which is further bonded to a triphenylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine typically involves the coupling of a morpholine derivative with a butadiyne precursor, followed by the introduction of the triphenylstannyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reactions. Detailed synthetic routes and conditions are documented in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized in research laboratories rather than on a commercial scale. The production methods would likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the stannyl group or the butadiyne chain.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
Applications De Recherche Scientifique
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which 4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine exerts its effects involves interactions with specific molecular targets. The triphenylstannyl group can interact with various biological molecules, potentially affecting enzymatic activity or cellular processes. The butadiyne chain and morpholine ring also contribute to the compound’s overall reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure with a butadiyne chain but different functional groups.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another butadiyne derivative with different substituents.
Uniqueness
4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity compared to other butadiyne derivatives. This uniqueness makes it valuable for specific research applications where the stannyl group plays a crucial role .
Propriétés
Numéro CAS |
90235-49-7 |
|---|---|
Formule moléculaire |
C26H23NOSn |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
4-morpholin-4-ylbuta-1,3-diynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H8NO.3C6H5.Sn/c1-2-3-4-9-5-7-10-8-6-9;3*1-2-4-6-5-3-1;/h5-8H2;3*1-5H; |
Clé InChI |
CVOQVCHOAMEBAH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C#CC#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



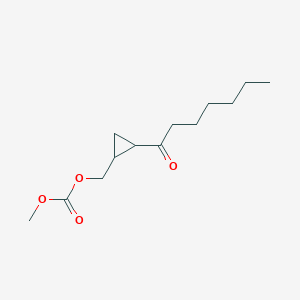
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
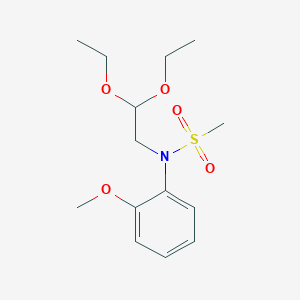

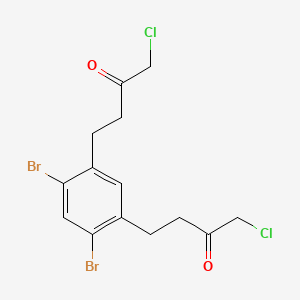


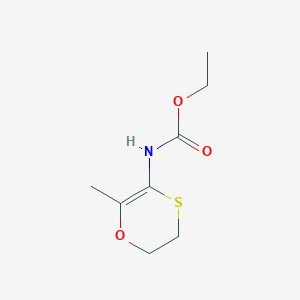
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
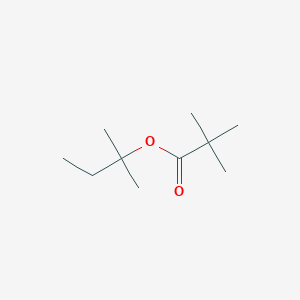
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
